The Strategic Role of (R)-tert-Butyl 2-amino-4-phenylbutanoate in Peptidomimetic and Drug Discovery
The Strategic Role of (R)-tert-Butyl 2-amino-4-phenylbutanoate in Peptidomimetic and Drug Discovery
The following technical guide details the structural utility, synthetic pathways, and application of (R)-tert-Butyl 2-amino-4-phenylbutanoate (the tert-butyl ester of D-homophenylalanine) in modern drug discovery.
Executive Summary
(R)-tert-Butyl 2-amino-4-phenylbutanoate (CAS: Derivative of 82732-07-8/120686-17-1) represents a critical "unnatural" chiral building block in the synthesis of metabolically stable peptidomimetics and protease inhibitors. As the protected ester of D-homophenylalanine (D-hPhe) , this compound serves two primary functions in medicinal chemistry:
-
Metabolic Stabilization: Incorporation of the (R)-isomer (D-configuration) into peptide backbones significantly retards proteolytic degradation by endogenous enzymes (e.g., chymotrypsin, neprilysin), which strictly recognize L-amino acid residues.
-
Pharmacophore Extension: The homophenylalanine side chain (
) extends the aromatic interaction range by one methylene unit compared to phenylalanine, allowing for deeper penetration into hydrophobic binding pockets of targets like ACE, NEP, and HIV protease.
This guide analyzes the synthesis, quality control, and application of this building block, distinguishing its specific utility from its natural (S)-counterpart used in drugs like Benazepril.
Chemical Profile & Stereochemical Significance[1][2][3][4][5][6]
The compound is the tert-butyl ester of the non-proteinogenic amino acid D-homophenylalanine.
| Property | Specification |
| IUPAC Name | tert-Butyl (2R)-2-amino-4-phenylbutanoate |
| Common Name | D-Homophenylalanine tert-butyl ester |
| Molecular Formula | |
| Molecular Weight | 235.32 g/mol |
| Chirality | (R) / D-isomer |
| Protecting Group | tert-Butyl ester (Acid-labile, orthogonal to Fmoc/Cbz) |
| Key Function | Hydrophobic pharmacophore; Proteolysis inhibitor |
The "Methylene Extension" Effect
Unlike Phenylalanine (Phe), Homophenylalanine (hPhe) possesses an ethylene linker (
-
Structural Consequence: This increases the flexibility of the side chain, allowing the phenyl ring to adopt conformations inaccessible to Phe.
-
Binding Consequence: In metalloproteases (e.g., ACE, NEP), this extension is critical for aligning the aromatic ring with the S1' hydrophobic subsite while positioning the zinc-binding group correctly.
Synthetic Routes: Accessing the (R)-Isomer[7][8]
Synthesis of the (R)-isomer requires overcoming the natural preference for L-amino acids. Two primary industrial routes are employed: Enzymatic Kinetic Resolution and Asymmetric Hydrogenation .
Route A: Enzymatic Kinetic Resolution (Self-Validating Protocol)
This method is preferred for its high enantiomeric excess (ee >99%) and mild conditions. It relies on the stereoselective hydrolysis of a racemic ester or amide.
Protocol:
-
Substrate: Racemic N-acetyl-homophenylalanine ethyl ester.
-
Biocatalyst: Aspergillus acylase or CAL-B (Candida antarctica Lipase B) .
-
Reaction: The enzyme selectively hydrolyzes the (S)-ester to the free acid, leaving the (R)-ester intact.
-
Separation: Acid/base extraction separates the (S)-acid (aqueous) from the (R)-ester (organic).
-
Transesterification: The (R)-ethyl ester is hydrolyzed and re-esterified with isobutylene/sulfuric acid to form the tert-butyl ester.
Route B: Asymmetric Hydrogenation
Uses a chiral catalyst to reduce a precursor enamide.
-
Precursor: (E)-2-acetamido-4-phenylbut-2-enoate.
-
Catalyst: Rh(I)-DuPhos or Rh(I)-Binap complex.
-
Hydrogenation:
(5-10 bar), MeOH. -
Result: Direct formation of the protected amino acid with high ee.[1]
Visualization of Synthesis Workflow
Figure 1: Biocatalytic workflow for isolating the (R)-isomer from racemic precursors.
Applications in Drug Discovery[1][4][5][6][9][10][11]
Peptidomimetics & Stability Engineering
The primary utility of the (R)-isomer is in Retro-Inverso peptide design.
-
Mechanism: Replacing an L-amino acid with a D-amino acid (R-isomer) alters the peptide backbone topology. If the sequence is also reversed, the side chain orientation mimics the original L-peptide but the backbone amide bonds are inverted.
-
Result: The resulting molecule is "invisible" to standard proteases (like pepsin or chymotrypsin) but retains biological affinity for the receptor.
-
Role of t-Bu Ester: The tert-butyl group acts as a C-terminal protecting group during the synthesis of these chains, removable only by strong acid (TFA), allowing orthogonal side-chain modification.
ACE and NEP Inhibition
While drugs like Benazepril and Omapatrilat utilize the (S)-homophenylalanine scaffold, the (R)-isomer is critical in:
-
Negative Controls: Used to validate the stereospecificity of the binding pocket during assay development.
-
Dual Inhibitors: Research into dual ACE/NEP inhibitors has explored (R)-isomers to modulate selectivity ratios, preventing angioedema side effects associated with broad inhibition.
Experimental Protocol: Coupling to a Proline Scaffold
A self-validating protocol for testing the building block in a dipeptide synthesis (common in ACE inhibitor research).
Objective: Synthesize (R)-hPhe-L-Pro-Oqt (Model Dipeptide).
-
Activation: Dissolve (R)-tert-Butyl 2-amino-4-phenylbutanoate (1.0 equiv) in DMF.
-
Coupling: Add Fmoc-L-Pro-OH (1.1 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv).
-
Monitoring: Stir at RT for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1). The disappearance of the free amine spot (ninhydrin positive) confirms coupling.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (removes DIPEA), 5% NaHCO3 (removes unreacted acid), and brine.
-
Validation: 1H NMR should show distinct diastereomeric signals compared to the (S,S) analog, confirming the retention of the (R)-center.
Quality Control & Analytics
Ensuring the optical purity of the (R)-isomer is paramount, as 1% contamination with the (S)-isomer can drastically alter biological potency.
Chiral HPLC Method[3]
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[2]
-
Expected Result: The (R)-isomer typically elutes before the (S)-isomer on AD-H columns (verify with racemic standard).
References
-
Vertex AI Search. (2025). Enzymatic synthesis of chiral intermediates for Omapatrilat. National Institutes of Health. Link
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MDPI. (2020). Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine. Molecules Journal. Link
-
Chem-Impex. (2025). D-Homophenylalanine Applications in Peptide Synthesis. Chem-Impex International. Link
-
Boc Sciences. (2025). Boc-D-homophenylalanine: Properties and Pharmaceutical Development.
-
Royal Society of Chemistry. (2009).[2] Synthesis of Quaternary α-Amino Acid Derivatives via Kinetic Resolution. ChemComm.[2] Link
